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carboxylate
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxoindoline-6-carboxylate is a key intermediate in the synthesis of various
pharmaceutical compounds, most notably as a building block for the triple angiokinase inhibitor,
Nintedanib. A thorough understanding of its spectroscopic properties is crucial for reaction
monitoring, quality control, and the characterization of novel derivatives. This technical guide
provides a summary of the expected spectroscopic data (NMR, IR, MS) for Methyl 2-
oxoindoline-6-carboxylate, along with detailed, generalized experimental protocols for data
acquisition.

While a complete, publicly available experimental dataset for Methyl 2-oxoindoline-6-
carboxylate is not readily found in the searched scientific literature and databases, this guide
presents predicted data based on the compound's structure and established spectroscopic
principles.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for Methyl 2-oxoindoline-6-
carboxylate.

Table 1: Predicted *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~10.5 Singlet 1H N-H (Amide)
~7.5 Doublet 1H Ar-H
~7.2 Singlet 1H Ar-H
~6.9 Doublet 1H Ar-H
~3.8 Singlet 3H O-CHs (Ester)
~3.5 Singlet 2H -CHz-
Solvent: DMSO-ds
. 1 13
Chemical Shift (d) ppm Assignment
~176 C=0 (Amide)
~166 C=0 (Ester)
~143 Ar-C
~135 Ar-C
~125 Ar-C
~122 Ar-C
~110 Ar-C
~108 Ar-C
~52 O-CHs (Ester)
~36 -CHa-

Solvent: DMSO-ds

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment

~3200 Strong, Broad N-H Stretch (Amide)
~1720 Strong C=0 Stretch (Ester)
~1680 Strong C=0 Stretch (Amide)
~1620 Medium C=C Stretch (Aromatic)
~1290 Strong C-O Stretch (Ester)

Sample Preparation: KBr Pellet or Thin Film

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation
191.06 [M]* (Molecular lon)
160.05 [M - OCHs]*

132.05 [M - COOCHs]*

lonization Method: Electron lonization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to determine the chemical structure and purity of
the sample.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) with a field strength
of 400 MHz or higher.

Procedure:
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Sample Preparation:

o

Weigh approximately 5-10 mg of Methyl 2-oxoindoline-6-carboxylate.

[¢]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-de
or CDCI3) in a clean, dry NMR tube.

[¢]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if
guantitative analysis is required.

[¢]

Cap the NMR tube and gently agitate to ensure complete dissolution.
Instrument Setup:

o Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity and resolution.
o Tune and match the probe for the appropriate nucleus (*H or 13C).

'H NMR Acquisition:

o Set the spectral width to approximately 12-15 ppm.

o Use a standard pulse sequence (e.g., zg30).

o Set the number of scans (typically 8-16 for good signal-to-noise).

o Set the relaxation delay (d1) to at least 1-2 seconds.

o Acquire the spectrum.

13C NMR Acquisition:

o Set the spectral width to approximately 200-220 ppm.

o Use a proton-decoupled pulse sequence (e.g., zgpg30).
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o Set the number of scans (typically 128 or more, as *3C has a low natural abundance).

o Set the relaxation delay (d1) to 2-5 seconds to ensure quantitative data for all carbon
types.

o Acquire the spectrum.

» Data Processing:

o

Apply a Fourier transform to the acquired free induction decay (FID).

[¢]

Phase the resulting spectrum.

[¢]

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at
0 ppm).

[¢]

Integrate the peaks in the *H NMR spectrum.

[e]

Identify and label the peaks in both the *H and 13C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Procedure (Solid Sample - KBr Pellet Method):

o Sample Preparation:

o Grind a small amount (1-2 mg) of Methyl 2-oxoindoline-6-carboxylate with
approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and
pestle until a fine, homogeneous powder is obtained.

o Transfer the powder to a pellet press.

o Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent
pellet.
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o Data Acquisition:

(¢]

Place the KBr pellet in the sample holder of the FTIR spectrometer.

[¢]

Acquire a background spectrum of the empty sample compartment.

[¢]

Acquire the sample spectrum over the range of 4000-400 cm™1.

The instrument software will automatically ratio the sample spectrum to the background

[e]

spectrum to produce the final absorbance or transmittance spectrum.
o Data Analysis:

o ldentify the characteristic absorption bands corresponding to the functional groups present
in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or
with a direct insertion probe.

Procedure (Electron lonization - El):
e Sample Introduction:

o Introduce a small amount of the sample into the ion source of the mass spectrometer. This
can be done via a direct insertion probe for solid samples or through a GC column for
volatile samples.

e |onization:

o Bombard the sample molecules with a high-energy electron beam (typically 70 eV). This
will cause the molecules to ionize and fragment.

e Mass Analysis:
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o Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

e Detection:
o The separated ions are detected by an electron multiplier or other suitable detector.
o The detector generates a signal that is proportional to the abundance of each ion.
o Data Analysis:
o The mass spectrum is plotted as relative intensity versus m/z.
o Identify the molecular ion peak ([M]*) to determine the molecular weight.
o Analyze the fragmentation pattern to gain further structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-oxoindoline-6-
carboxylate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104492#methyl-2-oxoindoline-6-carboxylate-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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